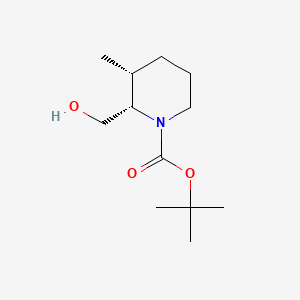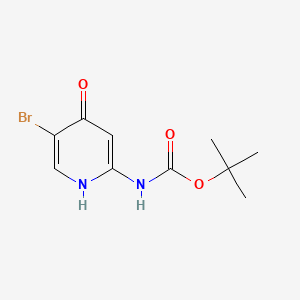
tert-butyl 3-(chlorosulfonyl)azepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(chlorosulfonyl)azepane-1-carboxylate is a chemical compound that is widely used in scientific research and laboratory experiments. It is a derivative of azepane, a cyclic tertiary alcohol, and is also known as TBAC. TBAC is a white, odourless solid that is soluble in water and most organic solvents. It is often used as a reagent or catalyst in synthetic organic chemistry. TBAC is also used in the synthesis of other compounds, such as polymers, pharmaceuticals, and other compounds with useful properties.
Scientific Research Applications
TBAC is a versatile reagent and has a wide range of applications in scientific research. It has been used in the synthesis of polymers, pharmaceuticals, and other compounds with useful properties. TBAC has also been used in the synthesis of other organic compounds, such as amino acids and peptides. In addition, TBAC has been used in the synthesis of small molecules, such as dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of TBAC is not fully understood. However, it is believed that TBAC acts as a catalyst in the reaction of organic compounds, allowing them to react more quickly and efficiently. TBAC has also been shown to increase the solubility of some organic compounds, making them easier to work with.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBAC are not fully understood. However, it is believed that TBAC may be able to interact with certain enzymes or receptors in the body, leading to changes in biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
TBAC has a number of advantages for use in laboratory experiments. It is a versatile reagent that can be used in a wide range of synthetic organic chemistry reactions. TBAC is also relatively stable, and can be stored for long periods of time without significant degradation. However, TBAC is also a strong acid, and must be handled with caution.
Future Directions
There are a number of potential future directions for TBAC research. One possible direction is the development of new synthetic methods for the synthesis of TBAC and other compounds. Additionally, further research could be done to better understand the biochemical and physiological effects of TBAC. Finally, further research could be done to develop new applications for TBAC, such as in the synthesis of pharmaceuticals or other compounds with desirable properties.
Synthesis Methods
TBAC can be synthesized using a variety of methods. One method involves the reaction of tert-butyl alcohol and chlorosulfonic acid, followed by an esterification reaction with sodium azide. This reaction produces a sodium salt of TBAC, which can then be isolated and purified. Alternatively, TBAC can be synthesized from the reaction of tert-butyl alcohol and sodium azide, followed by the addition of chlorosulfonic acid. This method produces a mixture of the sodium salt of TBAC and other byproducts, which can be separated and purified.
Properties
IUPAC Name |
tert-butyl 3-chlorosulfonylazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO4S/c1-11(2,3)17-10(14)13-7-5-4-6-9(8-13)18(12,15)16/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFMOVSLXYJLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid](/img/structure/B6606003.png)






![2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride](/img/structure/B6606036.png)
![3-[(5-ethynyl-2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B6606037.png)
![2-[(5,5-dimethoxypentyl)oxy]-4-(4-methyl-1,3-thiazol-5-yl)benzamide](/img/structure/B6606048.png)
![N-[2-fluoro-1-(4-fluorophenyl)ethyl]-4-(1H-1,2,3-triazol-5-yl)benzene-1-sulfonamide](/img/structure/B6606059.png)
![tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate](/img/structure/B6606066.png)

